2-(Difluoromethoxy)-6-fluoro-3-iodopyridine 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141392
InChI: InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H
SMILES:
Molecular Formula: C6H3F3INO
Molecular Weight: 288.99 g/mol

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine

CAS No.:

Cat. No.: VC20141392

Molecular Formula: C6H3F3INO

Molecular Weight: 288.99 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-6-fluoro-3-iodopyridine -

Specification

Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
IUPAC Name 2-(difluoromethoxy)-6-fluoro-3-iodopyridine
Standard InChI InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H
Standard InChI Key KAJMYBQYIIHPGH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1I)OC(F)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted with:

  • Iodine at position 3 (C3),

  • Difluoromethoxy group (-OCF2_2H) at position 2 (C2),

  • Fluorine at position 6 (C6).

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-(difluoromethoxy)-6-fluoro-3-iodopyridine
Molecular FormulaC6_6H3_3F3_3INO
Molecular Weight288.99 g/mol
SMILESC1=CC(=NC(=C1I)OC(F)F)F
InChIKeyKAJMYBQYIIHPGH-UHFFFAOYSA-N
Boiling PointNot reported
DensityNot reported

Spectroscopic Data

  • 19^{19}F NMR: Two distinct signals for the difluoromethoxy group (-OCF2_2H) at δ -82.4 ppm (d, J = 71.4 Hz) .

  • 1^{1}H NMR: Aromatic protons resonate between δ 7.2–7.6 ppm, with a characteristic triplet for the difluoromethoxy proton at δ 6.5–6.7 ppm (J = 72–75 Hz) .

Synthesis and Reaction Pathways

Electrophilic Difluoromethylation

The difluoromethoxy group is introduced via bromo(difluoro)acetic acid-mediated reactions. In a typical procedure :

  • Substrate Activation: Phenolic precursors react with K2_2CO3_3 to form phenolate ions.

  • Carbene Insertion: Bromo(difluoro)acetic acid generates a difluorocarbene intermediate (:CF2_2), which couples with the phenolate.

  • Rearrangement: The intermediate undergoes elimination of KF to yield the difluoromethoxy product.

Table 2: Optimized Reaction Conditions for Difluoromethylation

ParameterOptimal Value
SolventDry acetonitrile
Temperature0°C to room temperature
CatalystK2_2CO3_3
Yield72–91%

Palladium-Catalyzed Functionalization

The iodine substituent facilitates cross-coupling reactions. For example, Pd-catalyzed fluoro-carbonylation using 2-(difluoromethoxy)-5-nitropyridine enables the synthesis of acyl fluorides under CO-free conditions . This method tolerates aryl, vinyl, and heteroaryl iodides, achieving yields up to 99% .

Applications in Organic Synthesis

Pharmaceutical Intermediates

  • Anticancer Agents: The iodine atom serves as a leaving group in Suzuki-Miyaura couplings to attach aryl/heteroaryl moieties. For instance, analogues of Fenofibrate and Tocopherol have been synthesized using similar iodopyridines .

  • Antiviral Compounds: The difluoromethoxy group enhances metabolic stability, as seen in protease inhibitors targeting RNA viruses .

Agrochemical Development

  • Herbicides: Fluorinated pyridines are key motifs in sulfonylurea herbicides. The electron-withdrawing fluorine and iodine atoms improve binding to acetolactate synthase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator